2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-(furan-2-ylmethyl)amino]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-9-15(20)18(10-13-7-4-8-21-13)11-14(19)17-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCVNJWHBWSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CO2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis begins with the sequential introduction of the furanmethyl and phenylcarbamoyl groups to the chloroacetamide core. As detailed in the literature, the first step involves the reaction of 2-chloromethylfuran with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). This forms the intermediate 2-chloro-N-(furan-2-ylmethyl)acetamide (C₈H₉ClNO₂), which is isolated via solvent extraction (dichloromethane or ethyl acetate) and purified through recrystallization.
The second step introduces the phenylcarbamoyl group via reaction with phenyl isocyanate. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dimethylformamide (DMF), with catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic acyl substitution. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 12–18 hours.
Experimental Protocol
Step 1 :
- Reagents : 2-Chloromethylfuran (1.2 equiv), chloroacetyl chloride (1.0 equiv), TEA (2.5 equiv), dichloromethane (DCM).
- Procedure : Add TEA dropwise to a chilled (0°C) mixture of 2-chloromethylfuran and chloroacetyl chloride in DCM. Stir for 4 hours, wash with brine, and concentrate under reduced pressure. Purify via recrystallization (hexane/ethyl acetate, 3:1).
- Yield : 68–72%.
Step 2 :
- Reagents : Intermediate from Step 1 (1.0 equiv), phenyl isocyanate (1.1 equiv), DMAP (0.1 equiv), THF.
- Procedure : Add phenyl isocyanate to the intermediate in THF at 0°C. Stir for 12 hours, quench with ice water, and extract with ethyl acetate. Purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1).
- Yield : 65–70%.
Analytical Characterization
The final product is characterized using:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 6.40–6.30 (m, 2H, furan-H), 4.55 (s, 2H, CH₂), 4.10 (s, 2H, COCH₂Cl).
- HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).
One-Pot Microwave-Assisted Synthesis
Optimization of Reaction Conditions
To address the long reaction times of conventional methods, microwave-assisted synthesis has been developed. This approach condenses the two-step process into a single pot, utilizing microwave irradiation to accelerate the reaction kinetics. Key advantages include:
- Reduced reaction time : 30 minutes vs. 16–20 hours conventionally.
- Enhanced yield : 78–82% due to minimized intermediate decomposition.
Experimental Protocol
- Reagents : 2-Chloromethylfuran (1.2 equiv), chloroacetyl chloride (1.0 equiv), phenyl isocyanate (1.1 equiv), TEA (3.0 equiv), acetonitrile.
- Procedure : Combine all reagents in a microwave vial, irradiate at 100°C (300 W) for 30 minutes. Cool, dilute with water, and extract with ethyl acetate. Purify via flash chromatography (hexane:ethyl acetate 3:1).
- Yield : 78–82%.
Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 16–20 h | 0.5 h |
| Overall Yield | 65–70% | 78–82% |
| Energy Consumption | High | Moderate |
| Scalability | Pilot-scale | Lab-scale |
Alternative Routes and Modifications
Nucleophilic Substitution Variations
The chloro group in 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide permits further functionalization. For example:
Solvent-Free Synthesis
Recent studies highlight solvent-free conditions using ball milling. This mechanochemical approach reduces environmental impact but currently offers lower yields (55–60%).
Industrial-Scale Considerations
Purification Challenges
Large-scale production faces hurdles in purification due to the compound’s polar nature. Industrial protocols employ:
Waste Management
- Solvent Recovery : >90% of DCM and THF is recycled via distillation.
- Neutralization : Excess TEA and HCl byproducts are treated with NaOH before disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 170.4 Ų ([M+H]⁺) to 180.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Comparison with Structurally Similar Compounds
Chloroacetamide Herbicides
Compounds like acetochlor and metolachlor (Table 1) share the chloroacetamide backbone but differ in substituents:
Key Differences :
Anticancer Acetamide Derivatives
Example : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives () exhibit cytotoxicity against cancer cell lines.
| Compound | Substituents | IC₅₀ (Caco-2) |
|---|---|---|
| Target Compound | Furan-2-ylmethyl, phenylcarbamoyl | Not tested |
| 7d () | 2-Fluorophenoxy | 1.8 µM |
Structural Insights :
- Electron-withdrawing groups (e.g., fluoro in 7d ) enhance cytotoxicity compared to unsubstituted phenyl rings.
- The furan ring in the target compound may confer distinct binding interactions due to its oxygen heteroatom.
Heterocyclic Acetamides with Thiazole/Thiadiazole Moieties
Example : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide () has a thiadiazole ring instead of phenylcarbamoyl.
Comparison :
Fluorophenyl-Substituted Analogs
Example : 2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide () features a fluorophenyl group.
Key Data :
Impact of Fluorine :
- Fluorine enhances metabolic stability and membrane permeability but may reduce solubility compared to the target compound’s furan .
Physicochemical and Conformational Analysis
Table 2 : Comparative Properties
| Property | Target Compound | Acetochlor | Compound 7d |
|---|---|---|---|
| Molecular Weight | 306.75 | 326.29 | 426.45 |
| Predicted logP | ~2.5* | 3.8 | 3.1 |
| Hydrogen Bond Acceptors | 5 | 3 | 6 |
| Rotatable Bonds | 7 | 8 | 9 |
*Estimated based on structural analogs.
Conformational Flexibility :
Biological Activity
2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide, with the CAS number 874623-33-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O3 |
| Molecular Weight | 306.74 g/mol |
| Boiling Point | 535.6 ± 50.0 °C |
| Density | 1.326 ± 0.06 g/cm³ |
| pKa | 13.41 ± 0.70 |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
Anticancer Activity
A study on furan derivatives revealed promising anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. While direct studies on the specific compound are sparse, its structural analogs have shown IC50 values in the low micromolar range against cancer cell lines, indicating a potential for further investigation.
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes involved in disease pathways. For example, similar compounds have been investigated as inhibitors of proteases related to viral replication, such as SARS-CoV-2 main protease (Mpro). These interactions can provide insights into its potential as an antiviral agent.
Case Studies and Research Findings
- Antimicrobial Activity : A comparative study of furan-based compounds showed that derivatives could inhibit bacterial growth effectively, with some exhibiting IC50 values below 10 µM against Staphylococcus aureus.
- Anticancer Research : In vitro studies on structurally related compounds indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the derivative.
- Enzyme Inhibition : Research on furan derivatives as inhibitors of Mpro demonstrated that certain modifications could enhance binding affinity and selectivity, suggesting a pathway for optimizing this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide, and how do they influence reactivity?
- Answer : The compound contains a chloroacetamide backbone, a furan-2-ylmethyl group, and a phenylcarbamoyl substituent. The chloro group facilitates nucleophilic substitution (e.g., with amines or thiols), while the furan ring contributes to π-π stacking interactions in biological systems. The phenylcarbamoyl moiety enhances hydrogen bonding potential, critical for target binding in enzyme inhibition studies .
Q. What synthetic strategies are effective for preparing chloroacetamide derivatives with heterocyclic substituents?
- Answer : A multi-step approach is often required:
- Step 1 : React glycine derivatives with isothiocyanates to form thioxoquinazolinones.
- Step 2 : Oxidize thioxo groups to dioxo groups using hydrogen peroxide.
- Step 3 : Couple intermediates with chloroacetamide precursors via carbodiimide-mediated reactions (e.g., using N,N′-carbonyldiimidazole) .
- Key Consideration : Optimize reaction conditions (solvent, temperature) to minimize byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .
Q. How should researchers handle discrepancies in reported biological activities of structurally similar chloroacetamides?
- Answer :
- Data Validation : Cross-reference results with standardized assays (e.g., enzyme inhibition IC₅₀ values) and control compounds.
- Structural Analysis : Use computational tools (e.g., DFT for HOMO-LUMO analysis) to identify electronic differences between analogs that may explain activity variations .
- Example : The 4-methylphenylsulfanyl group in analogs can alter solubility and target affinity, leading to divergent biological outcomes .
Advanced Research Questions
Q. What advanced spectroscopic methods are recommended for characterizing chloroacetamide derivatives?
- Answer :
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH (3100–3500 cm⁻¹) stretches.
- NMR : Use ¹H/¹³C NMR to resolve CH₂ (δ 3.5–4.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and carbamoyl carbonyls (δ 165–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns for structural elucidation .
Q. How can researchers optimize the pharmacological profile of this compound for anticonvulsant or anticancer applications?
- Answer :
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability.
- Replace the furan with pyrazine to improve blood-brain barrier penetration for CNS-targeted therapies .
- In Silico Screening : Perform molecular docking against targets like GABA receptors or topoisomerases to prioritize analogs with high binding affinity .
Q. What are the critical safety considerations when working with chloroacetamide derivatives in vitro?
- Answer :
- Toxicological Uncertainty : Assume potential cytotoxicity until proven otherwise. Use LC-MS/MS to quantify residual compound in cell lysates.
- Handling Protocols :
- Store at ≤ -20°C in airtight, corrosion-resistant containers.
- Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroacetyl chloride).
- Follow emergency procedures for skin/eye exposure: rinse with PBS (pH 7.4) for 15+ minutes .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the environmental toxicity of chloroacetamides?
- Answer :
- Experimental Variables : Assess differences in test organisms (e.g., Daphnia magna vs. algae), exposure durations, and metabolite profiles.
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict aquatic toxicity based on logP and electrophilicity indices .
- Case Study : Analogous compounds with trichloroethyl groups show higher persistence in aquatic systems due to reduced biodegradability .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Byproducts
| Intermediate/Byproduct | Key Functional Groups | Detection Method |
|---|---|---|
| Thioxoquinazolinone | C=S, C=O | IR (C=S at 1200 cm⁻¹) |
| Trichloroethane-diyl | CCl₃, thiophene | ¹H NMR (δ 6.8–7.2 ppm) |
Table 2 : Recommended Analytical Parameters for NMR
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Chloroacetamide CH₂ | 4.1–4.3 | Singlet |
| Furan aromatic protons | 6.2–6.5 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
